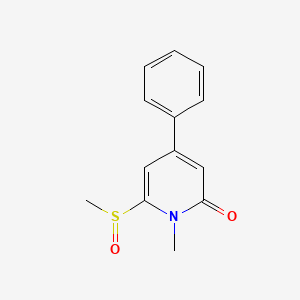
Butanedioic acid, nitro-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, nitro-, diethyl ester is an organic compound with the molecular formula C8H13NO6 It is a derivative of butanedioic acid (succinic acid) where two of the hydrogen atoms are replaced by nitro and diethyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, nitro-, diethyl ester typically involves the nitration of diethyl succinate. The reaction is carried out by treating diethyl succinate with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the nitration reaction efficiently. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, nitro-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Reduction: The ester groups can be hydrolyzed to yield butanedioic acid and ethanol.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Acidic or basic hydrolysis using water and an acid or base.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Butanedioic acid, amino-, diethyl ester.
Reduction: Butanedioic acid and ethanol.
Substitution: Compounds with substituted functional groups in place of the nitro group.
Aplicaciones Científicas De Investigación
Butanedioic acid, nitro-, diethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a precursor to bioactive molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of butanedioic acid, nitro-, diethyl ester involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester groups can be hydrolyzed to release butanedioic acid, which can participate in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl succinate: A similar compound without the nitro group.
Diethyl malonate: Another ester derivative of a dicarboxylic acid.
Ethyl acetate: A simple ester with different chemical properties.
Propiedades
Número CAS |
70683-11-3 |
|---|---|
Fórmula molecular |
C8H13NO6 |
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
diethyl 2-nitrobutanedioate |
InChI |
InChI=1S/C8H13NO6/c1-3-14-7(10)5-6(9(12)13)8(11)15-4-2/h6H,3-5H2,1-2H3 |
Clave InChI |
WFLCTSWOFYJBCE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C(=O)OCC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14478140.png)
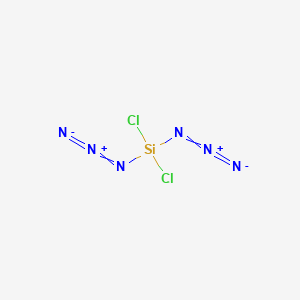
![3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid](/img/structure/B14478149.png)
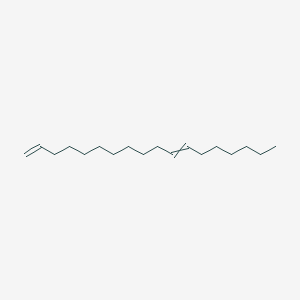

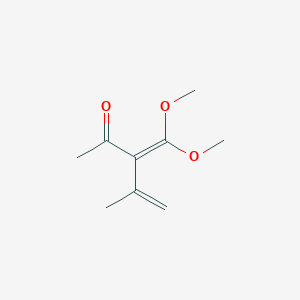
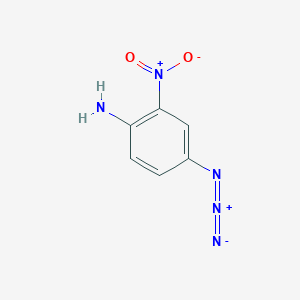
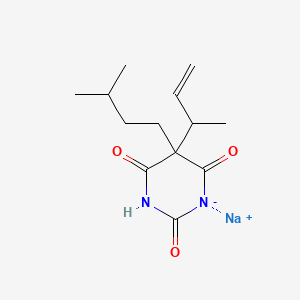




![5-Methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one](/img/structure/B14478213.png)
